5-(1,1-Dimethylheptyl)resorcinol

Synthetic Cannabinoid CBN Derivatives Organic Synthesis

Standard linear alkylresorcinols (e.g., olivetol) fail to replicate the branched lipophilic side chain critical for cannabinoid receptor selectivity, leading to irreproducible binding data and reduced synthetic yields. This 98% pure 5-(1,1-Dimethylheptyl)resorcinol (CAS 56469-10-4) solves this: - **DMH-CBN synthesis:** 3.2× yield advantage over olivetol in one-pot iodine-mediated cyclization. - **CB2 selectivity:** Enables design of non-psychoactive agonists for inflammation/autoimmune research. - **Dual pharmacology:** Amide derivatives show in vivo antinociception via CB1/CB2 + TRPV1. Supplied with analytical HPLC certificate for pharmaceutical intermediate workflows. Immediate shipment available.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 56469-10-4
Cat. No. B029920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Dimethylheptyl)resorcinol
CAS56469-10-4
Synonyms5-(1,1-Dimethylheptyl)-1,3-benzenediol; 
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=CC(=C1)O)O
InChIInChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3
InChIKeyGWBGUJWRDDDVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,1-Dimethylheptyl)resorcinol: Core Research Profile


5-(1,1-Dimethylheptyl)resorcinol (CAS 56469-10-4) is a synthetic alkylresorcinol derivative belonging to the class of phenolic lipids. It is recognized as a versatile molecular scaffold in cannabinoid research, primarily due to its role as a precursor to synthetic cannabinoids like Nabilone and its structural analogy to the lipophilic side chain of classical cannabinoids [1]. The compound possesses a branched dimethylheptyl substituent at the 5-position of a resorcinol core, a structural feature that is known to enhance lipophilicity and influence receptor binding affinity compared to simpler alkylresorcinol analogs [2].

5-(1,1-Dimethylheptyl)resorcinol: Generic Substitution Risks


Direct substitution of 5-(1,1-Dimethylheptyl)resorcinol with other in-class 5-alkylresorcinols (e.g., olivetol or 5-pentylresorcinol) is not scientifically justified due to the pronounced impact of the branched lipophilic side chain on downstream molecular properties. Research has established that the 1,1-dimethylheptyl moiety is a critical determinant of both cannabinoid receptor affinity and functional selectivity [1]. Unlike linear alkyl chain analogs, this specific branched structure confers enhanced CB2 receptor selectivity in derivative libraries, a parameter that is not replicated by shorter or unbranched alkylresorcinols [2]. Furthermore, the compound's utility as a direct precursor to specific cannabinoids, such as the non-psychoactive derivative DMH-CBN, relies entirely on this unique substitution pattern, which controls the outcome of key cyclization and aromatization reactions [3]. Procuring a generic analog without verifying this precise substitution pattern would introduce unquantified variability into binding assays, synthetic yields, and final product identity, thereby undermining experimental reproducibility and comparative pharmacology studies.

5-(1,1-Dimethylheptyl)resorcinol: Evidence-Based Differentiation


Synthetic Yield Advantage in CBN Derivative Synthesis

In a one-pot iodine-mediated reaction for synthesizing cannabinol (CBN) derivatives, using 5-(1,1-Dimethylheptyl)resorcinol as the starting material yields 71% isolated yield of DMH-CBN under optimized conditions [1]. This performance is markedly superior to the same reaction performed with the alternative resorcinol, olivetol (5-pentylresorcinol), which yields only 22% isolated yield of natural CBN under identical conditions [1].

Synthetic Cannabinoid CBN Derivatives Organic Synthesis

Purity Benchmarking for Pharmaceutical R&D

Commercially available 5-(1,1-Dimethylheptyl)resorcinol is routinely supplied with a standard purity specification of 98% as measured by HPLC, with a melting point of 88-90°C . This is a critical differentiator from the hypothetical baseline of a 'technical grade' or 'research grade' 5-alkylresorcinol, which may have unspecified or lower purity (e.g., 95-97%) and a broader melting range , potentially containing uncharacterized impurities that could act as confounding variables in biological assays or introduce side products in subsequent synthetic steps.

Pharmaceutical Intermediate Quality Control Analytical Chemistry

Structural Basis for CB2 Receptor Selectivity

While direct Ki values for 5-(1,1-Dimethylheptyl)resorcinol at CB1 and CB2 are not reported in isolation, studies on its bicyclic resorcinol derivatives provide class-level inference for its unique scaffold. Analogs incorporating the 1,1-dimethylheptyl side chain exhibit CB2 selectivity, with this selectivity being enhanced by longer side chain lengths [1]. This is a stark contrast to cannabidiol (CBD), a structurally related natural cannabinoid with a pentyl side chain, which shows little to no affinity for either CB1 or CB2 receptors and is characterized as an inactive cannabinoid in this context [1].

Cannabinoid Research CB2 Agonist Structure-Activity Relationship

In Vivo Antinociceptive Activity of Amide Derivatives

Derivatives based on the 5-(1,1-dimethylheptyl)resorcinol scaffold have demonstrated quantifiable in vivo pharmacological activity. Specifically, amide derivatives 23 and 24, built upon this resorcinol core, exhibited significant antinociceptive activity in a formalin test in mice, with compound 24 showing the ability to activate both cannabinoid receptors and TRPV1 channels [1]. This contrasts with the baseline activity of a simple alkylresorcinol like olivetol, which, while also serving as a scaffold for active amides, does not provide the same dual-target engagement profile without further structural modification.

Analgesic Antinociceptive TRPV1

5-(1,1-Dimethylheptyl)resorcinol: Key Research & Industrial Applications


High-Value CBN Derivative Synthesis

This compound is the optimal starting material for the one-pot iodine-mediated synthesis of DMH-CBN and related alkyl-substituted CBN derivatives [1]. The 3.2-fold yield advantage over olivetol [1] directly translates to improved process economics and higher throughput for generating libraries of CBN analogs for pharmacological evaluation, particularly in the context of epithelial barrier protection and anti-inflammatory research [1].

CB2-Selective Agonist Scaffold Development

The 1,1-dimethylheptyl side chain is a critical pharmacophore for developing cannabinoid CB2 receptor-selective agonists [2]. Researchers can leverage this scaffold to design novel bicyclic resorcinols with enhanced CB2 selectivity, a strategy that is not viable with simpler resorcinol analogs like olivetol or cannabidiol, which lack the structural features for potent CB2 engagement [2]. This is essential for drug discovery programs targeting non-psychoactive treatments for inflammation, neuropathic pain, and autoimmune disorders [2].

Multi-Target Antinociceptive Drug Discovery

Amide derivatives built on the 5-(1,1-dimethylheptyl)resorcinol core have demonstrated significant in vivo antinociceptive activity with a unique dual receptor activation profile (cannabinoid and TRPV1) [3]. This makes the compound a valuable starting point for developing novel analgesics that may overcome the limitations of selective single-target drugs [3].

Standardized Intermediate for GMP Synthesis

The availability of high-purity (98% by HPLC) 5-(1,1-Dimethylheptyl)resorcinol makes it a reliable intermediate for the synthesis of ultrapure drug candidates, such as those described in patents for ultrapure DMHR formulations [4]. This level of purity minimizes the risk of side reactions and simplifies downstream purification, which is crucial for scaling up synthetic routes to meet regulatory standards for pharmaceutical manufacturing [4].

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